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Get Quote

The FENopta study was a multicenter, double-blind, randomized, placebo-controlled, phase 2 trial

investigating the efficacy, safety, and pharmacokinetics of oral fenebrutinib in adults with RMS [1]. The

trial included a 12-week double-blind period, after which participants could enter an open-label extension

(OLE) study receiving fenebrutinib for up to 192 weeks [2] [1].

Primary and Secondary Endpoints

The study's design focused on MRI-based and clinical metrics to evaluate fenebrutinib's impact on

inflammatory disease activity. The key outcomes are summarized in the table below.

Endpoint
Category

Endpoint Details
Key Results (12-Week
Double-Blind Period)

Key Results (Open-Label
Extension)

Primary
Endpoint

Total number of new T1

gadolinium-enhancing
(T1 Gd+) lesions on

brain MRI at weeks 4,
8, and 12 [1].

69% relative reduction vs.

placebo (0.077 vs. 0.245
lesions; p=0.0022) [1].

At 96 weeks: Zero new T1

Gd+ lesions detected [2]
[3].

Secondary
Endpoints
(MRI)

Number of new or
enlarging T2-weighted

lesions [1].

74% relative reduction vs.
placebo [4].

Rate of new/enlarging T2
lesions reduced to 0.34

(from 6.72 post-placebo) at
96 weeks [2] [3].
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Endpoint
Category

Endpoint Details
Key Results (12-Week
Double-Blind Period)

Key Results (Open-Label
Extension)

Proportion of patients

free from any new T1
Gd+ and new/enlarging

T2 lesions [5].

Patients were 4 times more

likely to be lesion-free (Odds
Ratio: 4.005, p=0.0117) [5].

At 48 weeks: 99% of

patients free of new T1 Gd+
lesions [6].

Secondary
Endpoints
(Clinical)

Annualized Relapse

Rate (ARR) [1].

Not a primary focus of 12-

week results.

ARR of 0.06 at 96 weeks

(approx. one relapse every
17 years) [2] [3].

Expanded Disability
Status Scale (EDSS)

[1].

Not a primary focus of 12-
week results.

No disability progression
(as measured by EDSS) at

96 weeks [2] [3].

Safety
Endpoints

Incidence and severity

of adverse events
(AEs) [1].

Most common AEs in

fenebrutinib group: hepatic
enzyme elevation (6%),

headache (4%),
nasopharyngitis (3%) [1]. No

serious AEs or deaths [1].

Most common AEs: COVID-

19 (10%), UTI (10%),
pharyngitis (6%) [2]. Low

rate of serious AEs (2%);
one case of reversible ALT

elevation [2] [3].

Mechanistic Insights and Biomarker Data

Fenebrutinib's efficacy is linked to its unique pharmacological profile as a potent, highly selective, non-

covalent, reversible, and brain-penetrant BTK inhibitor [7] [8]. Key mechanistic findings from the study

include:

Blood-Brain Barrier Penetration: Cerebrospinal fluid (CSF) sampling in a sub-group of 11 patients

confirmed fenebrutinib reaches pharmacologically relevant concentrations in the central nervous
system (mean CSF concentration: 43.1 ng/mL) [5].

Dual Mechanism of Action: The drug inhibits BTK in both B-cells and myeloid lineage cells (like
microglia), targeting peripheral inflammation and compartmentalized chronic inflammation within the

brain [7] [8].
Biomarker Evidence: Treatment with fenebrutinib reduced blood levels of neurofilament light chain

(NfL), a biomarker of nerve cell damage, to levels seen in healthy donors, which was maintained
through the second year of treatment [9].
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Detailed Experimental Protocols

For researchers aiming to replicate the study's biomarker assessments or understand its methodological rigor,

the core imaging and biomarker protocols are outlined below.

MRI Imaging Protocol for Lesion Assessment

The primary method for evaluating efficacy was the quantification of brain lesions via MRI [1].

Scanner Requirements: Standardized, high-field MRI scanners were used across all 18 clinical trial
sites [1].

Imaging Sequences and Scheduling:
T1-Weighted Sequences: Acquired after intravenous administration of a gadolinium-based

contrast agent to identify areas of active inflammation with blood-brain barrier breakdown (T1
Gd+ lesions) [1].

T2-Weighted Sequences: Used to identify the total burden of disease, including chronic
lesions (new or enlarging T2 lesions) [1].

Scan Schedule: MRI scans were performed at screening (baseline), and again at weeks 4, 8,
and 12 during the double-blind period. During the OLE, scans were repeated at 48-week

intervals [1].
Image Analysis: All MRI scans were analyzed by a centralized imaging laboratory blinded to

treatment assignment to ensure consistency and minimize bias in lesion identification and counting
[1].

Protocol for Cerebrospinal Fluid Biomarker Analysis

An optional sub-study was included to measure drug concentration and biomarkers in the CSF [2] [5].

CSF Collection: Lumbar puncture was performed on a subset of patients after 12 weeks of

continuous fenebrutinib treatment [5].
Fenebrutinib Quantification: Drug levels in the CSF were quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method [5].
Biomarker Analysis: The protocol also included measuring biomarkers of neuronal injury, such as

neurofilament light chain (NfL), though specific assay details were not provided in the public results
[2].
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The following diagram illustrates the interaction between fenebrutinib and the pathological processes in

MS, integrating the key experimental findings from the FENopta trial.
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Fenebrutinib Inhibition (Confirmed by CSF Penetration [5])
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• Neurofilament Light (NfL)

Click to download full resolution via product page

Diagram Title: Fenebrutinib's dual mechanism of action and measured outcomes in the FENopta trial.

Discussion and Future Directions

The 69% relative reduction in new T1 Gd+ lesions at 12 weeks and the sustained suppression of lesion

activity and disability progression through 96 weeks in the OLE provide strong proof-of-concept for

fenebrutinib in RMS [1] [2]. The safety profile has been consistent and manageable, with liver enzyme

elevations being the most notable observation, which have been asymptomatic and reversible upon

discontinuation [2] [1].

The positive results from this phase 2 study are being further investigated in a robust phase 3 program:

FENhance 1 & 2: Two identical trials in RMS comparing fenebrutinib to teriflunomide, with the
primary endpoint of Annualized Relapse Rate (ARR). FENhance 2 has already met its primary
endpoint, showing a significant reduction in relapses [8].
FENtrepid: A trial in Primary Progressive MS (PPMS) comparing fenebrutinib to ocrelizumab

(Ocrevus). This study has also met its primary endpoint, showing fenebrutinib was non-inferior in
delaying disability progression [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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